molecular formula C21H14N5NaO6S B610096 PHPS1 Sodium CAS No. 1177131-02-0

PHPS1 Sodium

Cat. No.: B610096
CAS No.: 1177131-02-0
M. Wt: 487.42
InChI Key: RLKSBTDXYCWVQE-NMSJBYGBSA-M
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

PHPS1 Sodium interacts with several enzymes and proteins. It has been identified as a potent inhibitor of Shp2, Shp2-R362K, Shp1, PTP1B, and PTP1B-Q . The nature of these interactions involves the formation of a seven hydrogen bond lattice between the sulfonate moiety of this compound and the PTP signature loop of the enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits hepatocyte growth factor-stimulated epithelial cell scattering and branching morphogenesis . It also increases myelin basic protein (MBP) levels in zebrafish embryo spinal cord .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphatase activity of Shp2, thereby affecting downstream signaling pathways .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to inhibit the proliferation of human tumor cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been shown to render Ldlr -/- mice less susceptible to atherosclerosis development when administered at a dosage of 3 mg/kg .

Metabolic Pathways

It is known to interact with several enzymes and proteins, suggesting that it may have effects on metabolic flux or metabolite levels .

Subcellular Localization

Given its ability to permeate cells and inhibit the phosphatase activity of Shp2, it is likely that it is localized to the cytoplasm where Shp2 is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHPS1 Sodium involves the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-methyl-5-pyrazolone to form the hydrazone intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

PHPS1 Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

PHPS1 Sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Employed in cell biology research to investigate its effects on cell proliferation, differentiation, and signaling pathways.

    Medicine: Studied for its potential therapeutic applications in treating diseases related to abnormal cell signaling, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for Shp2 and its ability to modulate specific signaling pathways without affecting other phosphatases significantly. This selectivity makes it a valuable tool for studying Shp2-related biological processes and potential therapeutic applications .

Properties

IUPAC Name

sodium;4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHVHZFYTKWRFD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N5NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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